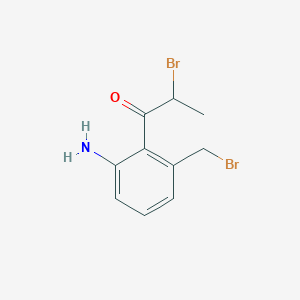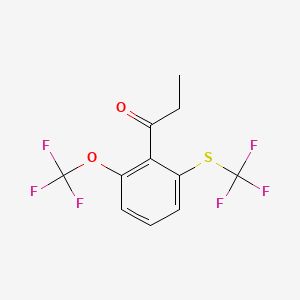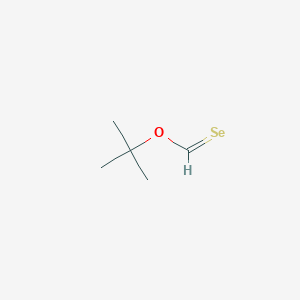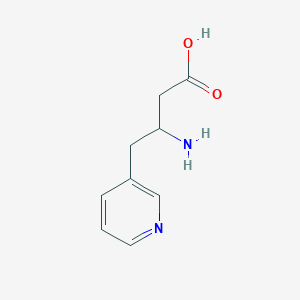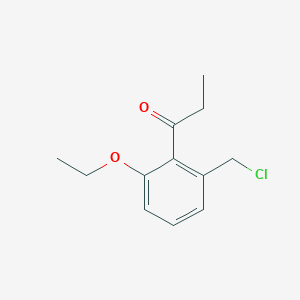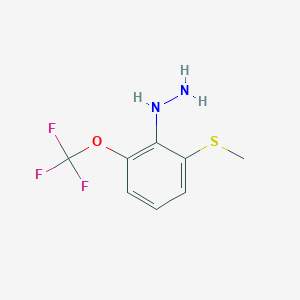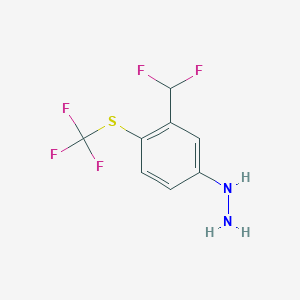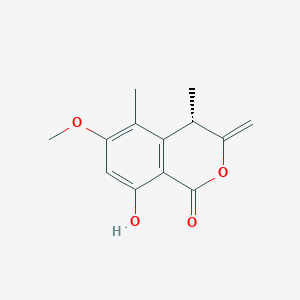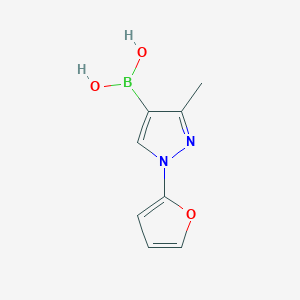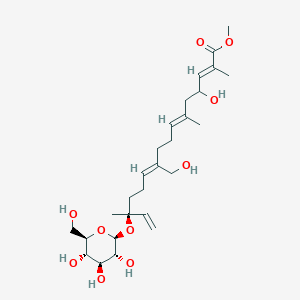![molecular formula C48H32N2O B14074604 9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole): is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities. This compound is particularly interesting due to its unique structure, which includes an oxybis linkage between biphenyl and carbazole units. This structure imparts unique electronic properties, making it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) typically involves the reaction of dibromobiphenyl compounds with methoxyamine in the presence of a palladium catalyst. The reaction conditions often include the use of Pd2(dba)3 and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene as the catalytic system . The reaction proceeds through a series of steps, including oxidative addition, ligand exchange, and reductive elimination, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-rich carbazole units. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups attached to the aromatic rings.
科学研究应用
Chemistry: The compound is used in the synthesis of various organic materials, including polymers and small molecules with unique electronic properties. It is also used as a building block in the design of new materials for organic electronics .
Biology: In biological research, carbazole derivatives have been studied for their potential antimicrobial and anti-inflammatory properties. The unique structure of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) makes it a candidate for further exploration in these areas .
Medicine: The compound’s potential antimicrobial properties make it a candidate for the development of new therapeutic agents. Additionally, its unique electronic properties may be explored for use in medical devices and sensors .
Industry: In the industrial sector, the compound is used in the production of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.
作用机制
The mechanism of action of 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of the target molecules, leading to changes in their behavior and function. The compound’s ability to transport holes efficiently makes it a valuable material in electronic devices, where it can facilitate charge transfer and improve device performance .
相似化合物的比较
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl: This compound has a similar structure but lacks the oxybis linkage, resulting in different electronic properties.
4,4’-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1’-biphenyl: This compound includes tert-butyl groups, which can influence its solubility and electronic properties.
Uniqueness: The presence of the oxybis linkage in 9,9’-(Oxybis([1,1’-biphenyl]-4’,3-diyl))bis(9H-carbazole) imparts unique electronic properties that are not observed in similar compounds. This linkage can enhance the compound’s ability to transport holes and improve its thermal stability, making it a valuable material for various applications .
属性
分子式 |
C48H32N2O |
|---|---|
分子量 |
652.8 g/mol |
IUPAC 名称 |
9-[3-[4-[4-(3-carbazol-9-ylphenyl)phenoxy]phenyl]phenyl]carbazole |
InChI |
InChI=1S/C48H32N2O/c1-5-19-45-41(15-1)42-16-2-6-20-46(42)49(45)37-13-9-11-35(31-37)33-23-27-39(28-24-33)51-40-29-25-34(26-30-40)36-12-10-14-38(32-36)50-47-21-7-3-17-43(47)44-18-4-8-22-48(44)50/h1-32H |
InChI 键 |
PUMBYCIOZWSYPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC=C(C=C5)OC6=CC=C(C=C6)C7=CC(=CC=C7)N8C9=CC=CC=C9C1=CC=CC=C18 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
